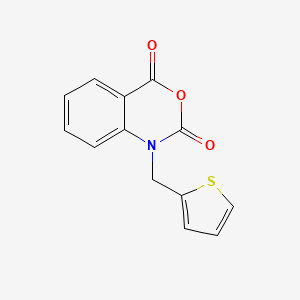
N-(2-thienylmethyl)isatoic anhydride
Número de catálogo B8649468
Peso molecular: 259.28 g/mol
Clave InChI: UCSCWNCGKBGVIC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US03978059
Procedure details


A mixture of 20 g. of N-(2-thienylmethyl)isatoic anhydride, 9 g. of 2-methylmercapto-imidazoline and 1 pellet of potassium hydroxide in about 300 ml. of dioxane is heated at reflux for 5 hours, the solvent then evaporated off and the residue dissolved in methylene chloride. After washing twice with water the solution is extracted 3 times with 1N. hydrochloric solution. Heating on a steam bath avoids precipitation and after filtering hot through celite, sodium bicarbonate solution is added and the resulting precipitate is recovered by filtering, washed with water, dissolved in methylene chloride and the methylene chloride exchanged for diethyl ether. The resulting precipitate is recovered by filtering, washed with diethyl ether and dried under reduced pressure at 40°C. to obtain 10-(2-thienylmethyl)-2,3-dihydro-imidazo[2,1-b]quinazolin-5(10H)-one, m.p. 124°-127°C.




Identifiers


|
REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][N:7]1[C:13](=O)[O:12][C:10](=O)[C:9]2=[CH:15][CH:16]=[CH:17][CH:18]=[C:8]12.CSC1[NH:22][CH2:23][CH2:24][N:25]=1.[OH-].[K+]>O1CCOCC1>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][N:7]1[C:8]2[C:9](=[CH:15][CH:16]=[CH:17][CH:18]=2)[C:10](=[O:12])[N:22]2[CH2:23][CH2:24][N:25]=[C:13]12 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S1C(=CC=C1)CN1C=2C(C(=O)OC1=O)=CC=CC2
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CSC=1NCCN1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
A mixture of 20 g
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 5 hours
|
|
Duration
|
5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent then evaporated off
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue dissolved in methylene chloride
|
WASH
|
Type
|
WASH
|
|
Details
|
After washing twice with water the solution
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
is extracted 3 times with 1N
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Heating on a steam bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
avoids precipitation
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
after filtering hot through celite, sodium bicarbonate solution
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting precipitate is recovered
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
by filtering
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in methylene chloride
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting precipitate is recovered
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
by filtering
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with diethyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under reduced pressure at 40°C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S1C(=CC=C1)CN1C=2N(C(C3=CC=CC=C13)=O)CCN2
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
